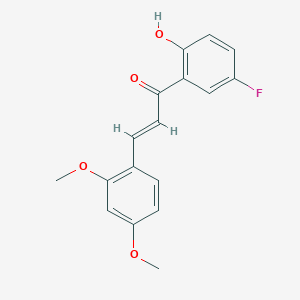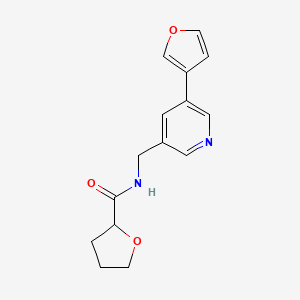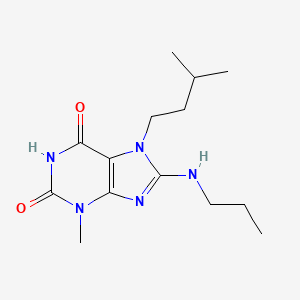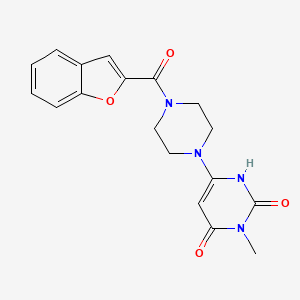![molecular formula C14H21NO6 B2908503 6-[(2-Methylpropan-2-yl)oxycarbonyl]-6-azaspiro[2.5]octane-2,2-dicarboxylic acid CAS No. 2377033-09-3](/img/structure/B2908503.png)
6-[(2-Methylpropan-2-yl)oxycarbonyl]-6-azaspiro[2.5]octane-2,2-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(2-Methylpropan-2-yl)oxycarbonyl]-6-azaspiro[2.5]octane-2,2-dicarboxylic acid is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as "MAO-DICARBOXYLIC ACID" and is a derivative of spirocyclic lactam. The chemical structure of MAO-DICARBOXYLIC ACID comprises of a spirocyclic lactam ring that is fused with a cyclohexane ring. The compound has two carboxylic acid groups and a tertiary amine that is substituted with an isopropyl group.
作用機序
MAO-DICARBOXYLIC ACID inhibits the activity of MAO by binding to the enzyme's active site. MAO is responsible for the breakdown of neurotransmitters in the brain. Inhibition of MAO activity leads to increased levels of neurotransmitters in the brain, which can have a positive effect on mood and behavior.
Biochemical and Physiological Effects:
MAO-DICARBOXYLIC ACID has been found to have several biochemical and physiological effects. The compound has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain. These neurotransmitters play a crucial role in regulating mood, behavior, and cognitive function. The increase in neurotransmitter levels could lead to improvements in these areas.
実験室実験の利点と制限
One of the advantages of using MAO-DICARBOXYLIC ACID in lab experiments is its ability to inhibit MAO activity. This can be useful in studying the role of neurotransmitters in various neurological disorders. However, one limitation of using MAO-DICARBOXYLIC ACID is its potential toxicity. The compound has been found to have cytotoxic effects on some cell lines, which could limit its use in certain experiments.
将来の方向性
There are several future directions for research on MAO-DICARBOXYLIC ACID. One area of research could focus on the development of new treatments for neurological disorders such as depression and Parkinson's disease. Another area of research could be the study of the compound's cytotoxic effects and the development of new derivatives with reduced toxicity. Additionally, research could focus on the compound's potential applications in other areas such as cancer treatment and drug addiction.
合成法
The synthesis of MAO-DICARBOXYLIC ACID involves a multi-step process. The first step involves the preparation of the spirocyclic lactam ring, which is achieved through a reaction between 1,4-dioxane-2,5-dione and 2-aminopropan-1-ol. The resulting product is then reacted with isobutyryl chloride to produce the isopropyl-substituted lactam. The final step involves the reaction of the isopropyl-substituted lactam with maleic anhydride to produce MAO-DICARBOXYLIC ACID.
科学的研究の応用
MAO-DICARBOXYLIC ACID has shown potential applications in scientific research. The compound has been found to inhibit the activity of monoamine oxidase (MAO), an enzyme that plays a crucial role in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. MAO inhibitors have been used in the treatment of various neurological disorders such as depression and Parkinson's disease. The inhibition of MAO activity by MAO-DICARBOXYLIC ACID could lead to the development of new treatments for these disorders.
特性
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[2.5]octane-2,2-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO6/c1-12(2,3)21-11(20)15-6-4-13(5-7-15)8-14(13,9(16)17)10(18)19/h4-8H2,1-3H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSKWOGPGSAXRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC2(C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 145909238 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-N-([1,3]thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2908423.png)


![Benzyl 2-[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2908428.png)

![2-[Cyclobutyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid](/img/structure/B2908431.png)
![4-(isobutyrylamino)-3-pyridin-2-yl-N-[2-(trifluoromethyl)benzyl]isothiazole-5-carboxamide](/img/structure/B2908432.png)


![1-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one](/img/structure/B2908438.png)
![3-[(4-Methoxybenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid](/img/structure/B2908440.png)

